Cas no 164666-07-3 (1-Boc-3-(Methylthio)pyrrolidine)

1-Boc-3-(Methylthio)pyrrolidine is a protected pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) group at the 1-position and a methylthio moiety at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. The Boc group provides stability under basic conditions while allowing selective deprotection under acidic conditions, facilitating further functionalization. The methylthio substituent enhances reactivity for subsequent transformations, such as oxidation or nucleophilic substitution. Its well-defined structure and compatibility with diverse reaction conditions make it a valuable building block for constructing complex nitrogen-containing frameworks. The compound is typically handled under inert conditions to preserve its integrity.
1-Boc-3-(Methylthio)pyrrolidine structure
164666-07-3 structure
Product name:1-Boc-3-(Methylthio)pyrrolidine
CAS No:164666-07-3
MF:C10H19NO2S
MW:217.328361749649
CID:1082368
PubChem ID:52988124

1-Boc-3-(Methylthio)pyrrolidine Chemical and Physical Properties

Names and Identifiers

    • 1-Boc-3-(Methylthio)pyrrolidine
    • tert-butyl 3-methylsulfanylpyrrolidine-1-carboxylate
    • 1-Pyrroli<wbr>
    • LogP
    • tert-Butyl 3-(methylsulfanyl)pyrrolidine-1-carboxylate
    • 3-(Methylthio)-1-pyrrolidinecarboxylic acid tert-butyl ester
    • 1-Pyrrolidinecarboxylic acid, 3-(Methylthio)-, 1,1-diMethylethyl
    • 3-(Methylthio)-1-pyrrolidinecarboxylic acid,1,1-dimethylethylester
    • Z1269122693
    • EN300-396137
    • tert-butyl 3-(methylthio)pyrrolidine-1-carboxylate
    • SCHEMBL23207055
    • CS-0248320
    • 164666-07-3
    • 1-Pyrrolidinecarboxylic acid, 3-(methylthio)-, 1,1-dimethylethyl ester
    • AKOS015900880
    • Inchi: InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-5-8(7-11)14-4/h8H,5-7H2,1-4H3
    • InChI Key: RFFVIHRYBTXYFL-UHFFFAOYSA-N
    • SMILES: CC(C)(C)OC(=O)N1CCC(C1)SC

Computed Properties

  • Exact Mass: 217.11377
  • Monoisotopic Mass: 217.11365002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.8Ų
  • XLogP3: 2

Experimental Properties

  • Density: 1.08
  • Boiling Point: 295 ºC
  • Flash Point: 132 ºC
  • PSA: 29.54

1-Boc-3-(Methylthio)pyrrolidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-396137-0.25g
tert-butyl 3-(methylsulfanyl)pyrrolidine-1-carboxylate
164666-07-3 95%
0.25g
$452.0 2023-11-13
Enamine
EN300-396137-0.5g
tert-butyl 3-(methylsulfanyl)pyrrolidine-1-carboxylate
164666-07-3 95%
0.5g
$713.0 2023-11-13
Enamine
EN300-396137-10.0g
tert-butyl 3-(methylsulfanyl)pyrrolidine-1-carboxylate
164666-07-3 95%
10.0g
$3929.0 2023-03-02
Aaron
AR001VQ6-100mg
1-Pyrrolidinecarboxylic acid, 3-(methylthio)-, 1,1-dimethylethyl ester
164666-07-3 95%
100mg
$461.00 2025-01-21
Aaron
AR001VQ6-250mg
1-Pyrrolidinecarboxylic acid, 3-(methylthio)-, 1,1-dimethylethyl ester
164666-07-3 95%
250mg
$647.00 2025-01-21
Aaron
AR001VQ6-500mg
1-Pyrrolidinecarboxylic acid, 3-(methylthio)-, 1,1-dimethylethyl ester
164666-07-3 95%
500mg
$1006.00 2025-01-21
Enamine
EN300-396137-5g
tert-butyl 3-(methylsulfanyl)pyrrolidine-1-carboxylate
164666-07-3 95%
5g
$2650.0 2023-11-13
A2B Chem LLC
AA86674-5g
1-Pyrrolidinecarboxylic acid, 3-(methylthio)-, 1,1-dimethylethyl ester
164666-07-3 95%
5g
$2825.00 2024-04-20
1PlusChem
1P001VHU-50mg
1-Pyrrolidinecarboxylic acid, 3-(methylthio)-, 1,1-dimethylethyl ester
164666-07-3 95%
50mg
$271.00 2025-02-19
1PlusChem
1P001VHU-10g
1-Pyrrolidinecarboxylic acid, 3-(methylthio)-, 1,1-dimethylethyl ester
164666-07-3 95%
10g
$4919.00 2023-12-20

Additional information on 1-Boc-3-(Methylthio)pyrrolidine

Introduction to 1-Boc-3-(Methylthio)pyrrolidine (CAS No. 164666-07-3)

1-Boc-3-(Methylthio)pyrrolidine, with the chemical formula C₈H₁₃NO₂S, is a significant intermediate in the field of pharmaceutical chemistry. This compound, identified by its CAS number 164666-07-3, has garnered attention due to its utility in the synthesis of various bioactive molecules. The presence of both a Boc (tert-butoxycarbonyl) protecting group and a methylthio substituent makes it a versatile building block for further functionalization, particularly in the development of peptidomimetics and heterocyclic scaffolds.

The Boc group in 1-Boc-3-(Methylthio)pyrrolidine serves as an effective protecting group for amino functions, ensuring selective reactivity in multi-step synthetic routes. This characteristic is particularly valuable in medicinal chemistry, where precise control over functional groups is essential. The methylthio (-SMe) moiety, on the other hand, introduces sulfur into the molecule, which can be further modified or retained to achieve specific pharmacological properties. Sulfur-containing heterocycles are well-documented for their role in drug discovery, often contributing to binding affinity and metabolic stability.

In recent years, there has been a surge in research focused on pyrrolidine derivatives due to their broad spectrum of biological activities. Pyrrolidines are prevalent motifs in natural products and synthetic drugs, exhibiting properties ranging from antiviral to anticancer effects. The compound 1-Boc-3-(Methylthio)pyrrolidine is no exception and has been explored in several high-profile studies for its potential therapeutic applications.

One notable area of research involves the use of 1-Boc-3-(Methylthio)pyrrolidine in the development of peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of peptides while overcoming limitations such as poor oral bioavailability and susceptibility to proteolytic degradation. The Boc-protected amino group and the methylthio substituent provide handles for selective modifications, allowing chemists to tailor the molecule for optimal interactions with biological targets. For instance, modifications at the 3-position can introduce additional functional groups that enhance binding affinity or modulate pharmacokinetic profiles.

Another emerging application of 1-Boc-3-(Methylthio)pyrrolidine is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are frequently targeted in oncology research. Pyrrolidine-based inhibitors have shown promise due to their ability to disrupt aberrant signaling cascades involved in cancer progression. The structural features of 1-Boc-3-(Methylthio)pyrrolidine, including the sulfur atom and the Boc protection, can be leveraged to design molecules that selectively inhibit specific kinases while minimizing off-target effects.

Recent advancements in computational chemistry have also highlighted the potential of 1-Boc-3-(Methylthio)pyrrolidine as a scaffold for drug discovery. Molecular docking studies have demonstrated that this compound can interact with various protein targets through hydrogen bonding, hydrophobic interactions, and π-stacking. These interactions are critical for designing molecules with high binding affinity and selectivity. Furthermore, virtual screening techniques have been employed to identify novel derivatives of 1-Boc-3-(Methylthio)pyrrolidine with enhanced pharmacological properties.

The synthesis of 1-Boc-3-(Methylthio)pyrrolidine itself is an intriguing aspect from a chemical perspective. Traditional methods often involve multi-step sequences starting from readily available precursors such as pyrrole derivatives. The introduction of the methylthio group typically requires thiolation reactions, while the Boc protection is commonly achieved through reaction with di-tert-butyl dicarbonate (Boc₂O). Recent innovations have focused on optimizing these steps to improve yield and purity, making large-scale production more feasible.

In conclusion, 1-Boc-3-(Methylthio)pyrrolidine (CAS No. 164666-07-3) represents a valuable asset in pharmaceutical research due to its structural versatility and functional utility. Its role as an intermediate in peptidomimetic synthesis and kinase inhibition underscores its importance in drug development efforts. As research continues to uncover new applications for this compound, it is likely that its significance will only grow, driving further innovation in medicinal chemistry.

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